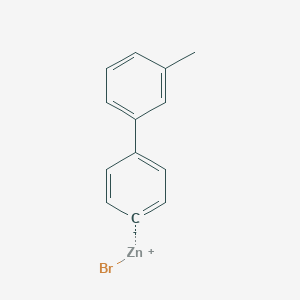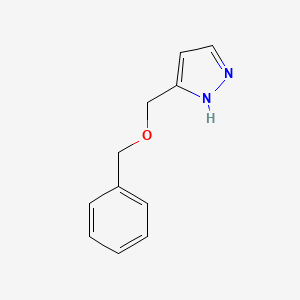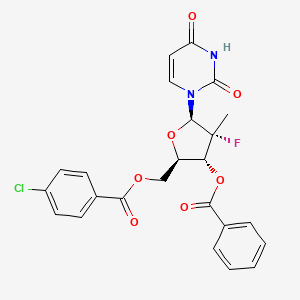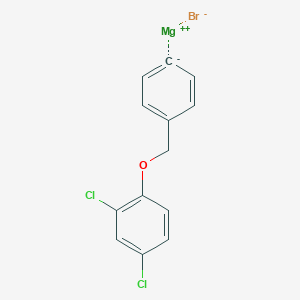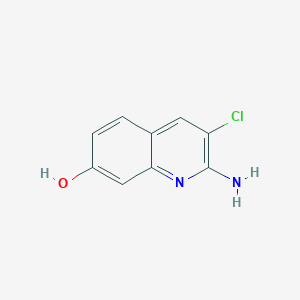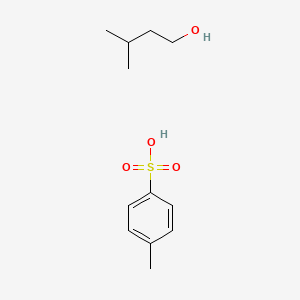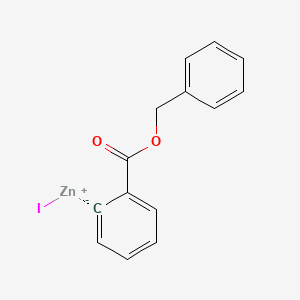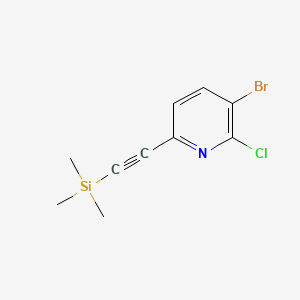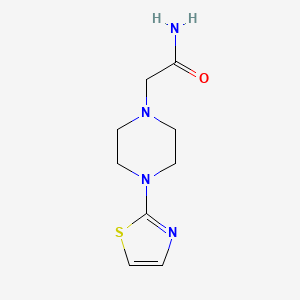![molecular formula C12H9ClO3S B14893004 Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring fused with a benzene ring, and it contains functional groups such as a formyl group, a chloro substituent, and an ethyl ester group .
Preparation Methods
The synthesis of Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl thioglycolate in the presence of a base to form the intermediate compound, which is then cyclized to form the desired benzo[b]thiophene derivative . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to improve yield and efficiency .
Chemical Reactions Analysis
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzo[b]thiophene derivatives .
Scientific Research Applications
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H9ClO3S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
ethyl 4-chloro-3-formyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S/c1-2-16-12(15)11-7(6-14)10-8(13)4-3-5-9(10)17-11/h3-6H,2H2,1H3 |
InChI Key |
UQGUHDPDAGACPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


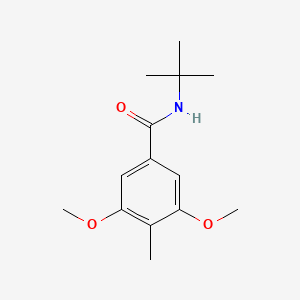
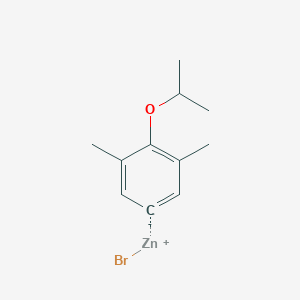
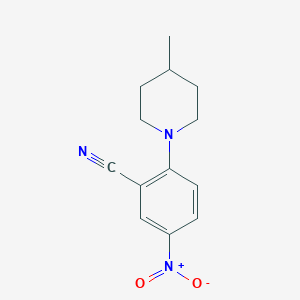
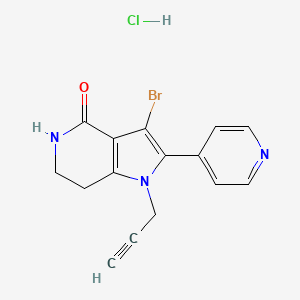
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
